

X-ray Crystallography of 13,21-Dihydroeurycomanone: A Technical Overview

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Compound of Interest

Compound Name: 13,21-Dihydroeurycomanone

Cat. No.: B3181808

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This technical guide provides an in-depth look at the X-ray crystallography of **13,21- Dihydroeurycomanone**, a significant quassinoid found in Eurycoma longifolia. The determination of its three-dimensional structure is crucial for understanding its biological activity, mechanism of action, and for facilitating structure-based drug design. This document summarizes the available crystallographic data, outlines the experimental protocols, and presents a visual workflow of the crystallographic process.

Quantitative Crystallographic Data

The single-crystal X-ray diffraction analysis of **13,21-Dihydroeurycomanone** has yielded crucial data for its structural elucidation. A novel crystal structure was obtained and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 781973[1]. While the full detailed crystallographic data table from the primary publication is not publicly available in the search results, the key crystallographic parameters that have been reported are summarized below.



Parameter	Value
Compound Name	13α,21-Dihydroeurycomanone
Molecular Formula	C20H26O9
Crystal System	Monoclinic
Space Group	P21
CCDC Deposition No.	781973[1]

Note: Detailed information such as unit cell dimensions (a, b, c, α , β , γ), volume, Z, density, radiation source, temperature, and refinement statistics (R-factor, Rfree, GooF) were not available in the public search results.

Experimental Protocols

The following sections detail the methodologies for the isolation, crystallization, and X-ray diffraction analysis of **13,21-Dihydroeurycomanone**, based on the available literature.

Isolation of 13,21-Dihydroeurycomanone

13,21-Dihydroeurycomanone is a naturally occurring quassinoid isolated from the roots of Eurycoma longifolia Jack. The isolation process typically involves the extraction of the plant material with a suitable solvent, followed by chromatographic separation to purify the compound.

Crystallization

Single crystals of **13,21-Dihydroeurycomanone** suitable for X-ray diffraction were obtained through recrystallization[2].

- Solvent: Chloroform was used as the solvent for recrystallization[2].
- Procedure: A supersaturated solution of purified 13,21-Dihydroeurycomanone in chloroform was prepared. The solution was then allowed to stand undisturbed, permitting slow evaporation of the solvent. Over time, this process leads to the formation of wellordered single crystals.



X-ray Data Collection and Structure Determination

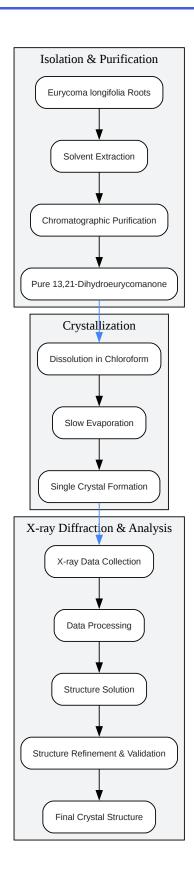
While the specific parameters of the data collection and structure refinement for **13,21**-**Dihydroeurycomanone** are not detailed in the available search results, a general protocol for X-ray crystallography of a small molecule is as follows:

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
- Data Processing: The collected diffraction images are processed to determine the intensities
 and positions of the diffraction spots. This data is used to calculate the unit cell dimensions
 and the space group of the crystal.
- Structure Solution: The processed data is used to solve the phase problem and generate an
 initial electron density map. This map provides a preliminary model of the molecular
 structure.
- Structure Refinement: The initial model is refined against the experimental diffraction data to improve its accuracy. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
- Validation: The final refined structure is validated using various crystallographic and geometric checks to ensure its quality and accuracy. The final structural data is then typically deposited in a crystallographic database such as the CCDC.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of **13,21- Dihydroeurycomanone**.





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Caption: Workflow for the X-ray Crystallography of **13,21-Dihydroeurycomanone**.



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